![molecular formula C33H33N5O2S B587160 Rhodamine-6G N-Phenyl-thiosemicarbazide CAS No. 885481-03-8](/img/structure/B587160.png)
Rhodamine-6G N-Phenyl-thiosemicarbazide
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Overview
Description
Rhodamine-6G N-Phenyl-thiosemicarbazide is a biochemical used for proteomics research . It is a useful organic compound in the field of life sciences . It has been used as a pH-sensitive probe based on the highly photostable and water-soluble fluorescent molecule, Rhodamine 6G .
Synthesis Analysis
The synthesis of Rhodamine-based pH-sensitive compounds involves solubilizing the rhodamine base (Rhodamine 6G) in pure ethanol (EtOH). The ligand (5× molar equivalents) and triethylamine (TEA, 1× molar equivalent) are added to the solution, dropwise, with mechanical stirring .Molecular Structure Analysis
Rhodamine 6G films have an amorphous structure. The surface morphology by atomic force microscopy showed that Rh6G films have nanostructure with a grain size of 159 nm for the thickness of 125 nm, which slightly increased to 166 nm for the thickness of 304 nm .Chemical Reactions Analysis
Rhodamine 6G enables pH-dependent spirolactam-quinone isomerization . This property makes it a versatile tool in both in vitro and in vivo applications for intracellular and extracellular pH sensing .Physical And Chemical Properties Analysis
Rhodamine-6G N-Phenyl-thiosemicarbazide has a molecular formula of C33H33N5O2S and a molecular weight of 563.71 . It is highly photostable and water-soluble .Scientific Research Applications
Dye-Sensitized Solar Cells
Rhodamine 6G dyes, including Rhodamine-6G N-Phenyl-thiosemicarbazide, are frequently utilized in the fabrication of dye-sensitized solar cells (DSSCs). These dyes are responsible for harnessing solar energy and converting it into electrical power . The photophysical properties of these dyes and their metal complexes have been extensively studied, and they have been found to significantly improve the solar to electric power efficiency of the devices .
Laser Dyes
Rhodamine 6G dyes are also commonly used as laser dyes due to their high fluorescence quantum yield and superior brightness . They are particularly useful in dye lasers, which are tunable lasers that can generate a wide range of wavelengths .
Chemical Sensors
These dyes have been used as chemical sensors due to their high solubility and fluorescence properties . Their properties can be altered through substitution, making them versatile for use in various chemical sensing applications .
Tracer Dyes
Rhodamine 6G dyes are often used as tracer dyes in the determination of the direction and rate of flow of water . Their high solubility and distinctive fluorescence make them ideal for this application .
pH-Sensitive Fluorescent Probes
Rhodamine 6G-based compounds have been used to develop pH-sensitive fluorescent probes. These probes have versatile in vivo and in vitro applications, and can be used for real-time fluorescence imaging of acidic microenvironments, which is useful for understanding normal cellular biology, defining mechanisms of disease, and monitoring for therapeutic response .
Bioimaging and Microarray Analysis
Due to their outstanding photostability and high fluorescence quantum yield, Rhodamine dyes are used in bioimaging and microarray analysis . Their excellent properties have made them versatile for use in immunodiagnostics and whole-body imaging .
Future Directions
The future directions of Rhodamine-6G N-Phenyl-thiosemicarbazide could involve its use in various applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA . It could also be used in the development of pH-sensitive probes for understanding normal cellular biology, defining mechanisms of disease, and monitoring for therapeutic response .
Mechanism of Action
Target of Action
Rhodamine 6g, a related compound, is known to be a highly fluorescent dye often used as a tracer within water to determine the rate and direction of flow and transport . It is also used extensively in biotechnology applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA .
Mode of Action
Rhodamine dyes are known to fluoresce, allowing them to be easily and inexpensively detected with instruments called fluorometers .
Result of Action
Rhodamine 6g is known to be highly photostable with a high fluorescence quantum yield , which may suggest potential applications in imaging and diagnostics.
Action Environment
The related compound rhodamine 6g is known to be soluble in water and methanol , which may influence its distribution and efficacy in different environments.
properties
IUPAC Name |
1-[3',6'-bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-3-phenylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O2S/c1-5-34-27-18-29-25(16-20(27)3)33(26-17-21(4)28(35-6-2)19-30(26)40-29)24-15-11-10-14-23(24)31(39)38(33)37-32(41)36-22-12-8-7-9-13-22/h7-19,34-35H,5-6H2,1-4H3,(H2,36,37,41) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZILEOAOQHFBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3NC(=S)NC5=CC=CC=C5)C6=C(O2)C=C(C(=C6)C)NCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858375 |
Source
|
Record name | N-[3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthen]-2(3H)-yl]-N'-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine-6G N-Phenyl-thiosemicarbazide | |
CAS RN |
885481-03-8 |
Source
|
Record name | N-[3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthen]-2(3H)-yl]-N'-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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